molecular formula C19H18N4O2S B2655801 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097923-40-3

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2655801
CAS No.: 2097923-40-3
M. Wt: 366.44
InChI Key: FACIZWSIKSDTET-UHFFFAOYSA-N
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Description

4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting from 2-ethyl aniline, the benzothiazole ring can be formed through a cyclization reaction with carbon disulfide and an oxidizing agent.

    Attachment of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized from ethylenediamine and a suitable dihaloalkane.

    Coupling with Pyridine Ring: The final step involves coupling the piperazine derivative with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the piperazine ring.

    Reduction: Reduction reactions could target the carbonyl group or the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzothiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzothiazole and pyridine rings are often used as ligands in catalytic reactions.

    Material Science: Such compounds can be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Biochemistry: It could be used as a probe or inhibitor in biochemical assays.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs or therapeutic agents.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to the active site or allosteric site.

    Receptor Binding: It could act as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
  • 4-(2-Propyl-1,3-benzothiazole-6-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Uniqueness

The unique combination of the ethyl group on the benzothiazole ring and the pyridine ring attached to the piperazine ring may confer specific biological activities or chemical properties that are distinct from similar compounds.

Properties

IUPAC Name

4-(2-ethyl-1,3-benzothiazole-6-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-2-17-21-15-6-5-13(10-16(15)26-17)19(25)22-8-9-23(18(24)12-22)14-4-3-7-20-11-14/h3-7,10-11H,2,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACIZWSIKSDTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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